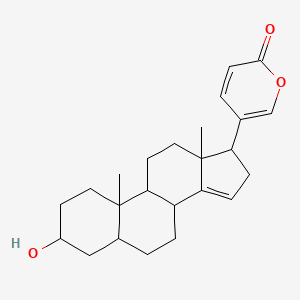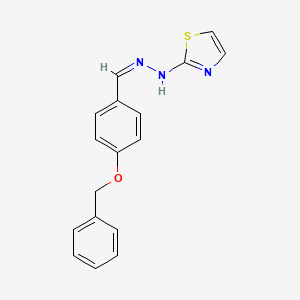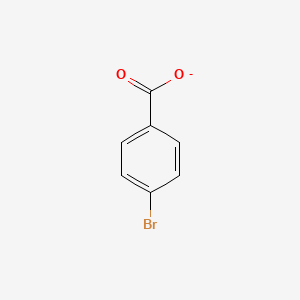
14-Anhydrobufalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Anhydrobufalin is a bufadienolide, a type of steroid compound derived from bufalin. Bufadienolides are known for their potent biological activities, particularly in the context of cardiac glycosides. This compound has been studied for its potential therapeutic applications, especially in the treatment of cancer due to its ability to interact with androgen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 14-Anhydrobufalin involves the introduction of a double bond in bufalin. This modification is typically achieved through a series of chemical reactions, including dehydrogenation and epoxidation. The process often requires specific reagents and conditions to ensure the successful formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
14-Anhydrobufalin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Biology: It is used to investigate the mechanisms of action of bufadienolides and their interactions with cellular targets.
Mechanism of Action
The mechanism of action of 14-Anhydrobufalin involves its interaction with androgen receptors. Molecular docking studies have shown that it exhibits a potent binding affinity for these receptors, which can inhibit the growth of prostate cancer cells. The compound’s effects are mediated through the modulation of specific signaling pathways and the inhibition of androgen receptor activity .
Comparison with Similar Compounds
14-Anhydrobufalin is unique among bufadienolides due to its specific structural modifications. Similar compounds include:
Bufalin: The parent compound from which this compound is derived.
Δ14,15-Anhydrobufalin: Another structurally modified bufadienolide with different biological activities.
Resibufogenin: A naturally occurring bufadienolide with similar chemical properties.
In comparison to these compounds, this compound has shown a more potent binding affinity for androgen receptors, highlighting its potential as a therapeutic agent .
Properties
CAS No. |
7439-77-2 |
|---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one |
InChI |
InChI=1S/C24H32O3/c1-23-11-9-17(25)13-16(23)4-5-18-20-7-6-19(15-3-8-22(26)27-14-15)24(20,2)12-10-21(18)23/h3,7-8,14,16-19,21,25H,4-6,9-13H2,1-2H3 |
InChI Key |
LPARRDGBTTTYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=COC(=O)C=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)




![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)




![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
